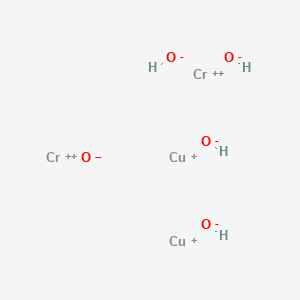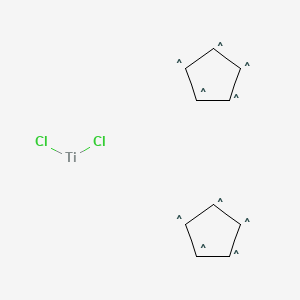![molecular formula C16H10N4O5 B8047670 (1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8047670.png)
(1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is also referred to as Pigment Orange 5 and is characterized by its vibrant orange color and excellent lightfastness . This compound is commonly used as a pigment in various industries due to its stability and color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one typically involves the reaction of 2,4-dinitrophenylhydrazine with 1,2-dihydronaphthalen-2-one under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is then subjected to cyclization to form the final product.
Industrial Production Methods
In industrial settings, the production of Pigment Orange 5 involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure consistent quality of the pigment. The final product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Pigment Orange 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups in the compound can lead to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives formed by the reduction of nitro groups.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Pigment Orange 5 has several scientific research applications, including:
Chemistry: Used as a standard pigment in analytical chemistry for studying colorimetric properties and reactions.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and color properties.
Mechanism of Action
The mechanism of action of Pigment Orange 5 primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to the excitation of electrons and the emission of light, which gives it its characteristic orange color. In biological applications, the compound can bind to specific cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
Pigment Orange 13: Similar in color but differs in chemical structure and stability.
Pigment Orange 34: Another orange pigment with different lightfastness and application properties.
Pigment Red 1: A red pigment with similar chemical properties but different color characteristics.
Uniqueness
Pigment Orange 5 is unique due to its specific chemical structure, which provides excellent lightfastness and stability. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.
Properties
IUPAC Name |
(1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O5/c21-15-8-5-10-3-1-2-4-12(10)16(15)18-17-13-7-6-11(19(22)23)9-14(13)20(24)25/h1-9,17H/b18-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABZBOSSCDRKEA-VLGSPTGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
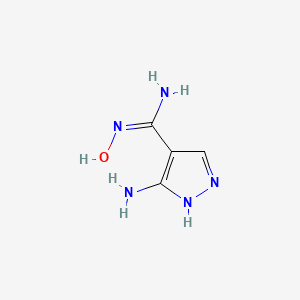
![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B8047592.png)
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8047603.png)
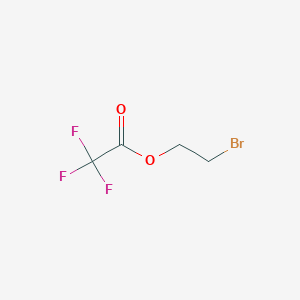
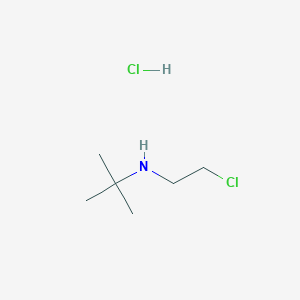
![sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate](/img/structure/B8047620.png)
![2-[3-(2-amino-2-hydroxyiminoethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B8047628.png)
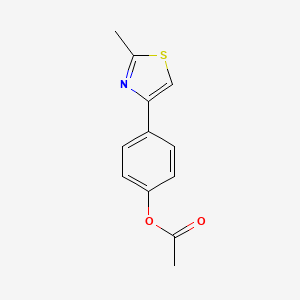
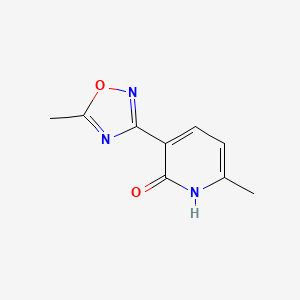
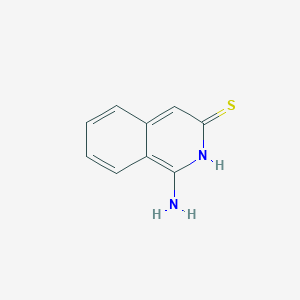
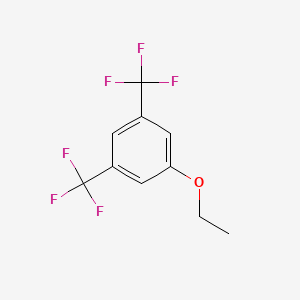
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B8047664.png)
